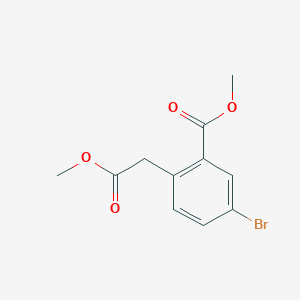
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Scientific Research Applications
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Biological Activity
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 5-bromobenzoic acid with chloroacetic acid derivatives in the presence of a suitable solvent such as DMF. The reaction typically yields the desired ester with good purity and yield, facilitating further biological evaluations.
Biological Activity
1. Antimicrobial Activity:
this compound has demonstrated promising antimicrobial properties. In various studies, it has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 4.69 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
| P. aeruginosa | 11.29 |
These results suggest that the compound exhibits moderate to strong activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Effects:
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activation of microglia and mast cells, which are critical in mediating inflammatory responses . In vivo studies have demonstrated that this compound can attenuate pain associated with inflammatory conditions, suggesting its potential utility in pain management therapies.
3. Mechanism of Action:
The biological activity of this compound is believed to be mediated through its interaction with specific receptors involved in pain modulation, particularly the lysophosphatidic acid receptor (LPA5). This receptor is implicated in several pathological conditions, including neuropathic pain and inflammation . The compound's ability to act as an antagonist at LPA5 has been confirmed through calcium mobilization assays.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents: The presence of methoxy groups at specific positions on the aromatic ring enhances receptor binding and activity.
- Bromine Substitution: The bromine atom at the 5-position appears to play a significant role in modulating the compound's overall efficacy against microbial strains and its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of this compound:
- Pain Management Study: In a controlled study involving mice subjected to nerve injury, administration of this compound resulted in significant reductions in cold allodynia and inflammatory pain responses compared to control groups .
- Antimicrobial Efficacy Assessment: A series of experiments conducted on various bacterial strains revealed that this compound effectively inhibited growth at low concentrations, demonstrating its potential as a therapeutic agent against resistant bacterial infections .
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QHKJASKHRONXLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















